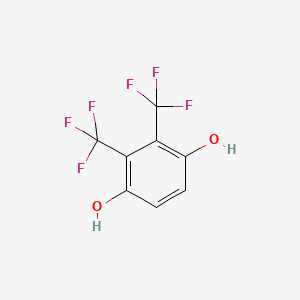
2,3-Bis(trifluoromethyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethyl)benzene-1,4-diol is a chemical compound with the molecular formula C8H4F6O2 It is characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dibromo-1,4-dihydroxybenzene with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production methods for 2,3-Bis(trifluoromethyl)benzene-1,4-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
2,3-Bis(trifluoromethyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These interactions can affect various biochemical pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar structure but lacks hydroxyl groups.
1,3-Bis(trifluoromethyl)benzene: Different position of trifluoromethyl groups.
Dihydroxybenzenes: Compounds like catechol and hydroquinone with hydroxyl groups but without trifluoromethyl groups.
Uniqueness
2,3-Bis(trifluoromethyl)benzene-1,4-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry .
Biological Activity
Overview
2,3-Bis(trifluoromethyl)benzene-1,4-diol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of hydroxyl groups and trifluoromethyl substituents enhances its interaction with various biological targets, making it a valuable candidate for drug design and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two hydroxyl (-OH) groups and two trifluoromethyl (-CF3) groups positioned on a benzene ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl groups. These interactions facilitate binding to various molecular targets, influencing biochemical pathways involved in disease mechanisms. The trifluoromethyl groups enhance lipophilicity and metabolic stability, further contributing to the compound's biological efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Similar compounds have been reported to possess antibacterial properties. The structural motifs present in this compound suggest potential effectiveness against bacterial strains .
- Anticancer Potential : Studies on related compounds highlight their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways critical for tumor growth .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Antibacterial Study : A study investigating the antibacterial effects of trifluoromethyl-substituted phenolic compounds showed significant inhibition against Gram-positive bacteria. The findings suggest that the introduction of trifluoromethyl groups enhances antibacterial activity due to increased lipophilicity and membrane penetration .
- Anticancer Research : In vitro studies on derivatives of this compound indicated a notable reduction in cell viability in various cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The IC50 values ranged from 10 to 20 µM, indicating promising anticancer potential .
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of similar phenolic compounds demonstrated a decrease in nitric oxide production in macrophages, suggesting that these compounds could be developed as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Properties
CAS No. |
737001-88-6 |
|---|---|
Molecular Formula |
C8H4F6O2 |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)5-3(15)1-2-4(16)6(5)8(12,13)14/h1-2,15-16H |
InChI Key |
MXYMVGJIRVOUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















